(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate
Brand Name:
Vulcanchem
CAS No.:
419563-22-7
VCID:
VC0041462
InChI:
InChI=1S/C7H11NO2.C4H6O6/c1-10-7(9)5-2-3-6(8)4-5;5-1(3(7)8)2(6)4(9)10/h2-3,5-6H,4,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m11/s1
SMILES:
COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C11H17NO8
Molecular Weight:
291.25 g/mol
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate
CAS No.: 419563-22-7
Reference Standards
VCID: VC0041462
Molecular Formula: C11H17NO8
Molecular Weight: 291.25 g/mol
CAS No. | 419563-22-7 |
---|---|
Product Name | (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (2R,3R)-2,3-dihydroxysuccinate |
Molecular Formula | C11H17NO8 |
Molecular Weight | 291.25 g/mol |
IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate |
Standard InChI | InChI=1S/C7H11NO2.C4H6O6/c1-10-7(9)5-2-3-6(8)4-5;5-1(3(7)8)2(6)4(9)10/h2-3,5-6H,4,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6+;1-,2-/m11/s1 |
Standard InChIKey | XSEHIOOHMZAFCV-IBSOYGIKSA-N |
Isomeric SMILES | COC(=O)[C@H]1C[C@H](C=C1)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES | COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES | COC(=O)C1CC(C=C1)N.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms | (1S,4R)-4-Amino-2-cyclopentene-1-carboxylic Acid Methyl Ester (2R,3R)-2,3-Dihydroxybutanedioate |
PubChem Compound | 9857192 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume